2-(4-chloro-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide
Description
2-(4-Chloro-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide is a synthetic indole derivative characterized by a 4-chloro-substituted indole core linked to an acetamide group with a 2-methoxyethyl side chain (). Its molecular formula is $ \text{C}{17}\text{H}{19}\text{Cl}\text{N}{2}\text{O}{3} $, with an average mass of 334.80 g/mol and a monoisotopic mass of 334.1083 g/mol. The compound’s structure includes a chloro substituent at the indole’s 4-position and a methoxyethyl group on the acetamide nitrogen, which may enhance solubility and modulate biological interactions.
Properties
IUPAC Name |
2-(4-chloroindol-1-yl)-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-18-8-6-15-13(17)9-16-7-5-10-11(14)3-2-4-12(10)16/h2-5,7H,6,8-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJGIWSQAAJSAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C=CC2=C1C=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 2-(4-chloro-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide and related indole-acetamide derivatives:
Key Observations :
Structural Variations: The target compound distinguishes itself with a 2-methoxyethyl group, which balances hydrophilicity and membrane permeability. III-27 () incorporates a nitro group, which may improve binding affinity but increases metabolic instability.
Biological Activity: Derivatives such as 10j and 10k () exhibit anticancer activity via Bcl-2/Mcl-1 inhibition, whereas the target compound’s methoxyethyl group may favor interactions with prostaglandin synthases ().
Synthetic Challenges :
- Low yields (6–17%) for compounds in suggest challenges in introducing bulky substituents. In contrast, III-27 () was synthesized in 45% yield via optimized multicomponent reactions.
Research Findings and Pharmacological Implications
- Solubility and Bioavailability : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to analogues with nitro or naphthyl groups (e.g., 10l , 10k in ).
- Selectivity: Substituents like the 4-chlorobenzoyl group in 10j () enhance target affinity but may reduce selectivity due to non-specific hydrophobic binding.
- Thermal Stability : Higher melting points (e.g., 215–216°C for III-27 ) correlate with rigid aromatic systems, whereas the target compound’s flexible methoxyethyl chain may lower its melting point.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
